
Ethyl 2-amino-6-nitrobenzoate
Overview
Description
Ethyl 2-amino-6-nitrobenzoate is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Reduction Reactions
The nitro group at position 6 undergoes reduction under catalytic or chemical conditions, producing intermediates with distinct reactivities.
Mechanistic Insight :
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Nitro-to-amine reduction proceeds via nitroso and hydroxylamine intermediates under acidic conditions.
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Catalytic hydrogenation at pH ≥7 avoids side reactions, favoring direct amine formation .
Substitution Reactions
The amino group participates in nucleophilic substitutions, while the ester group can undergo transesterification.
Key Findings :
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Acylation improves stability during subsequent nitration or oxidation steps.
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Alkylated derivatives show enhanced biological activity in antifungal studies.
Ester Hydrolysis
The ethyl ester hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives.
Condition | Reagents | Product | Yield |
---|---|---|---|
Acidic hydrolysis | HCl (conc.), reflux | 2-Amino-6-nitrobenzoic acid | 75–85% |
Basic hydrolysis | NaOH, H₂O/EtOH | Sodium 2-amino-6-nitrobenzoate | >90% |
Applications :
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Carboxylic acid derivatives serve as precursors for amide couplings.
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Hydrolyzed products are intermediates in agrochemical synthesis.
Oxidation Reactions
The amino group oxidizes to nitroso or nitro groups under controlled conditions.
Challenges :
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Over-oxidation risks degrading the aromatic ring.
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Steric effects from the adjacent nitro group limit efficiency .
Electrophilic Aromatic Substitution
The electron-rich amino group directs electrophiles to specific positions.
Reaction | Reagents | Position | Product |
---|---|---|---|
Bromination | Br₂, FeBr₃ | Position 4 | Ethyl 2-amino-4-bromo-6-nitrobenzoate |
Nitration | HNO₃/H₂SO₄ | Position 5 | Ethyl 2-amino-5,6-dinitrobenzoate |
Regioselectivity :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-amino-6-nitrobenzoate, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves nitration of a precursor benzoate ester followed by reduction or direct functionalization. For example:
- Step 1 : Nitration of ethyl 2-aminobenzoate using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at the 6-position .
- Step 2 : Catalytic methods, such as ultradispersed natural zeolites, can enhance regioselectivity and reduce by-products. Microwave or ultrasound irradiation may accelerate reaction kinetics and improve yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Analytical techniques like HPLC or TLC monitor intermediate steps .
Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and ester carbonyl (δ ~165 ppm). The amino group (NH₂) may appear as a broad singlet (~δ 5.5 ppm) .
- IR : Confirm nitro (NO₂) stretches (~1520, 1350 cm⁻¹) and ester carbonyl (C=O, ~1720 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., 210.17 g/mol). Fragmentation patterns validate the nitro and ester groups .
Q. What solvents and conditions are suitable for recrystallizing this compound?
- Methodological Answer : Ethanol-water mixtures (7:3 v/v) are ideal due to moderate polarity. Slow cooling (0.5°C/min) promotes crystal formation. Solubility data from handbooks (e.g., Handbook of Aqueous Solubility Data) guide solvent selection .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) models electron density and frontier orbitals. Key steps:
- Geometry Optimization : Use a 6-31G(d,p) basis set to minimize energy.
- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental data (e.g., nitration regioselectivity) .
- Thermochemistry : Validate atomization energies and reaction enthalpies against experimental values (average error ±2.4 kcal/mol) .
Q. How to resolve discrepancies in reported hydrogen-bonding patterns in the crystal structure of this compound?
- Methodological Answer :
- X-ray Diffraction : Refine data using SHELXL (SHELX suite) for precise H-bond parameters (distance, angle).
- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism. Compare with analogous nitrobenzoates to identify outliers .
- Dynamic Studies : Variable-temperature XRD or neutron diffraction detects thermal motion effects on H-bond stability .
Q. What strategies address contradictions in solubility data across different studies?
- Methodological Answer :
- Standardization : Replicate measurements using IUPAC-recommended protocols (fixed temperature, solvent purity ≥99.9%).
- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±0.1 mg balance precision) and statistical significance (p < 0.05) .
- Data Evaluation : Cross-reference with authoritative databases (PubChem, NIST) and assess source credibility (peer-reviewed journals vs. non-reviewed reports) .
Q. How to design experiments analyzing the compound’s potential as a pharmaceutical intermediate?
- Methodological Answer :
- Biological Assays : Test antimicrobial activity via disk diffusion (MIC against E. coli, S. aureus). Use positive/negative controls (e.g., ampicillin, DMSO) .
- Derivatization : Synthesize amide or sulfonamide derivatives to enhance bioavailability. Monitor reactions via LC-MS .
- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish embryo assay) and compare with structurally similar esters .
Properties
CAS No. |
115156-25-7 |
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Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
ethyl 2-amino-6-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2,10H2,1H3 |
InChI Key |
JJADRTXUDSBDON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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